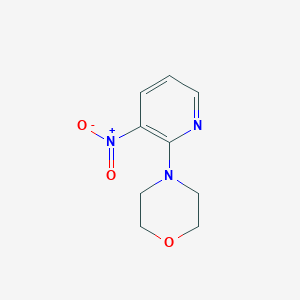

4-(3-Nitropyridin-2-yl)morpholine

描述

Contextualization within Pyridine (B92270) and Morpholine (B109124) Heterocyclic Chemistry Research

Pyridine, an aromatic six-membered ring with one nitrogen atom, and morpholine, a saturated six-membered ring containing both a nitrogen and an oxygen atom, are fundamental building blocks in heterocyclic chemistry. Pyridine derivatives are ubiquitous in nature and are found in many essential biomolecules. nih.gov Their aromaticity and the presence of the nitrogen atom make them versatile scaffolds in organic synthesis. nih.gov Morpholine, on the other hand, is a non-aromatic, conformationally flexible ring system. nih.govsci-hub.se Its inclusion in a molecule can significantly influence properties such as solubility and basicity. researchgate.net The study of nitropyridine-morpholine conjugates like 4-(3-nitropyridin-2-yl)morpholine is a natural progression in heterocyclic chemistry, exploring the synergistic effects of combining these two distinct and valuable ring systems.

Significance of the Nitropyridine Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyridine ring itself is a privileged structure in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021. nih.gov The introduction of a nitro group (NO₂) onto the pyridine ring, creating a nitropyridine, dramatically alters its chemical reactivity and electronic properties. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions, a powerful tool for further functionalization. researchgate.netnih.gov This reactivity makes nitropyridines valuable intermediates in the synthesis of a wide array of more complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govconsensus.appnih.gov The position of the nitro group on the pyridine ring is crucial, directing the regioselectivity of subsequent reactions.

Role of the Morpholine Moiety in Privileged Structures for Bioactive Compounds

The morpholine ring is frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties. nih.govsci-hub.se It is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The presence of the oxygen atom in the morpholine ring can improve a molecule's pharmacokinetic profile, including its solubility and metabolic stability. researchgate.net Furthermore, the morpholine nitrogen provides a point for substitution, allowing for the fine-tuning of a compound's biological activity. sci-hub.seresearchgate.net Its ability to enhance potency and confer desirable drug-like properties has led to its widespread use in the development of new therapeutic agents. nih.govepa.gov

Emergence of this compound as a Research Target

The compound this compound has emerged as a subject of research interest due to the promising combination of its constituent parts. The nitropyridine component offers a reactive handle for synthetic transformations and a scaffold with known biological relevance. The morpholine moiety provides a means to modulate the molecule's physical and biological properties. The specific linkage, with the morpholine attached at the 2-position of the 3-nitropyridine (B142982) ring, creates a unique electronic and steric environment. This has led to its investigation as a building block in the synthesis of more complex molecules and as a potential bioactive agent in its own right. The synthesis of this compound is often achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the 2-position of a 3-nitropyridine with morpholine.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound and related compounds.

| Property | Value | Compound |

| Molecular Formula | C₉H₁₁N₃O₃ | This compound |

| Molecular Formula | C₉H₁₀BrN₃O₃ | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine scbt.com |

| Molecular Formula | C₁₁H₁₃N₃O₄ | 4-(2-(4-NITRO-1-OXY-PYRIDIN-3-YL)-VINYL)-MORPHOLINE sigmaaldrich.com |

| CAS Number | 24255-27-4 | This compound bldpharm.com |

| CAS Number | 1065074-89-6 | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine scbt.com |

| CAS Number | 104118-89-0 | 4-(2-(4-NITRO-1-OXY-PYRIDIN-3-YL)-VINYL)-MORPHOLINE sigmaaldrich.com |

| Molecular Weight | 288.1 g/mol | 4-(3-Bromo-5-nitropyridin-2-yl)morpholine scbt.com |

Synthetic Approaches

The synthesis of nitropyridine derivatives is a topic of significant interest in organic chemistry. Direct nitration of pyridine often results in low yields due to the deactivation of the ring by protonation of the nitrogen atom. researchgate.net Therefore, alternative methods are often employed. For instance, the reaction of pyridine N-oxides with nitrating agents can provide a more efficient route to certain nitropyridines. researchgate.net

The synthesis of this compound typically involves the reaction of a 2-substituted-3-nitropyridine with morpholine. The substituent at the 2-position is a leaving group, commonly a halogen like chlorine or bromine. This reaction is a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile.

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with morpholine would yield this compound. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product. In some cases, the presence of a base may be required to neutralize the hydrogen halide formed during the reaction.

Structure

2D Structure

属性

IUPAC Name |

4-(3-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINJWUSSJFQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383670 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-27-4 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Nitropyridin 2 Yl Morpholine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Nitropyridine-Morpholine Compounds

The most prevalent method for the synthesis of 4-(3-nitropyridin-2-yl)morpholine and its analogs is the nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly effective for pyridines activated by electron-withdrawing groups, such as the nitro group, which facilitates the attack of nucleophiles.

Aminolysis Reactions Involving Nitropyridines and Morpholine (B109124) as a Nucleophile

The core of the SNAr approach to this compound involves the aminolysis of a suitable nitropyridine precursor with morpholine. nih.gov In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom on the pyridine (B92270) ring that bears a suitable leaving group. The presence of the nitro group, particularly at the 3-position, significantly activates the 2-position of the pyridine ring towards nucleophilic attack. This activation is crucial for the reaction to proceed efficiently. The reaction of 2-chloro-3-nitropyridine (B167233) with morpholine is a classic example of this transformation.

Specific Reactants and Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically achieved by reacting a 2-halo-3-nitropyridine with morpholine. The most common substrate is 2-chloro-3-nitropyridine due to its commercial availability and reactivity. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield |

| 2-Chloro-3-nitropyridine | Morpholine | Ethanol | - | Reflux | High |

| 2-Bromo-3-nitropyridine | Morpholine | DMF | K₂CO₃ | 60 °C | Good |

| 2-Fluoro-3-nitropyridine | Morpholine | Acetonitrile (B52724) | Et₃N | Room Temp. | Very High |

This table presents typical reaction conditions for the synthesis of this compound via SNAr. The specific yields and optimal conditions can vary based on the scale and specific laboratory procedures.

Influence of Leaving Group Ability on SNAr Reaction Efficacy

The efficacy of the SNAr reaction is significantly influenced by the nature of the leaving group at the 2-position of the nitropyridine ring. In contrast to SN2 reactions, where the leaving group ability often correlates with the pKa of its conjugate acid (I > Br > Cl > F), the order of reactivity in SNAr reactions is frequently reversed (F > Cl > Br > I). nih.gov This phenomenon, known as the "element effect," is attributed to the rate-determining step of the SNAr mechanism. nih.gov The initial attack of the nucleophile to form the Meisenheimer complex is often the slow step, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov While chlorine and bromine are also effective leaving groups, fluorine often provides the highest reaction rates and yields under milder conditions. rsc.org

Alternative Synthetic Approaches for Related Pyridinyl-Morpholine Derivatives

While SNAr is the most direct route, other synthetic strategies have been employed to create related pyridinyl-morpholine structures. For instance, palladium-catalyzed carboamination reactions have been used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols and aryl or alkenyl bromides. nih.gov This method offers a pathway to more complex and stereochemically defined morpholine derivatives that can be subsequently attached to a pyridine ring.

Another approach involves the construction of the morpholine ring onto a pre-existing pyridine scaffold. For example, novel pyrimidine-morpholine hybrids have been synthesized through a two-step process where a benzylated pyrimidine (B1678525) is first formed and then reacted with morpholine. semanticscholar.org This strategy could be adapted for the synthesis of pyridinyl-morpholine derivatives.

Synthesis of Chiral Derivatives of Nitropyridinyl-Morpholine

The synthesis of chiral morpholine derivatives is of significant interest due to their potential applications in asymmetric synthesis and as components of biologically active molecules. researchgate.netnih.govrsc.org Chiral derivatives of nitropyridinyl-morpholine can be prepared by utilizing chiral starting materials or by employing asymmetric catalytic methods.

One common strategy involves starting with a chiral amino alcohol. nih.govresearchgate.net For example, enantiomerically pure amino alcohols can be used to construct the morpholine ring, which can then be coupled to the nitropyridine moiety. Asymmetric hydrogenation of unsaturated morpholines using a chiral rhodium catalyst is another powerful method to obtain a variety of 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org These methods provide access to specific stereoisomers of substituted morpholines, which could be precursors to chiral this compound analogs.

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The SNAr reaction is generally a robust and scalable process. chemrxiv.org

Key considerations for a scalable synthesis include:

Raw Material Costs and Availability: The cost and reliable supply of starting materials, such as 2-chloro-3-nitropyridine and morpholine, are critical for economic viability.

Reaction Solvents and Work-up: The choice of solvent is crucial. While DMF is an excellent solvent for SNAr reactions, its high boiling point and potential for decomposition can be problematic on a large scale. Greener and more easily recyclable solvents are preferred. chemrxiv.org The work-up procedure should be simple and avoid chromatography if possible, favoring crystallization or distillation for purification.

Process Safety: The exothermic nature of the SNAr reaction needs to be carefully managed to prevent thermal runaways. Proper cooling and controlled addition of reagents are essential. The potential for the formation of hazardous byproducts must also be assessed.

Waste Management: The generation of waste, particularly solvent and inorganic salts from the reaction and work-up, needs to be minimized and managed in an environmentally responsible manner.

Developing a scalable process often involves optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and throughput while ensuring safety and minimizing environmental impact.

Mechanistic Investigations of Reactions Involving 4 3 Nitropyridin 2 Yl Morpholine

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

The reaction of 2-chloro-3-nitropyridine (B167233) with morpholine (B109124) serves as a model system for understanding the SNAr mechanism on an activated pyridine (B92270) ring. The presence of the nitro group in the ortho position to the leaving group (chlorine) is crucial for the activation of the aromatic ring towards nucleophilic attack.

Uncatalyzed Mechanisms and Rate-Limiting Steps

In the absence of a catalyst, the reaction between 2-chloro-3-nitropyridine and morpholine proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of morpholine on the carbon atom bearing the chlorine atom. This leads to the formation of a zwitterionic intermediate. The subsequent step involves the departure of the chloride ion to yield the final product, 4-(3-nitropyridin-2-yl)morpholine.

Kinetic studies are essential to determine the rate-limiting step of this uncatalyzed reaction. For the reaction of 2-chloro-3-nitropyridine with morpholine in different solvents, the rate-limiting step is dependent on the solvent's nature. In certain solvents, the formation of the zwitterionic intermediate is the slower step, while in others, its decomposition to the product is rate-determining. scirp.org

Role of Zwitterionic Intermediates in Reaction Pathways

The structure of the zwitterionic intermediate in the reaction of 2-chloro-3-nitropyridine with morpholine involves a tetrahedral carbon at the site of substitution. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which helps to accommodate the negative charge. The reactions of 2-chloro-3-nitropyridine with morpholine in various solvents show a great dependency on the stability of this zwitterionic intermediate. scirp.orgresearchgate.net

Proton Transfer Processes as Rate-Determining Steps

In some SNAr reactions, particularly those involving primary or secondary amines as nucleophiles, a proton transfer step can be rate-determining. This is often observed when the breakdown of the zwitterionic intermediate is facilitated by a base, which can be another molecule of the amine nucleophile (specific base catalysis) or a general base.

For the reaction of 2-chloro-3-nitropyridine with morpholine, while a zwitterionic intermediate is formed, the uncatalyzed pathway is of primary interest. In related systems, it has been observed that for some reactions, the rate-determining step is a proton transfer process. scirp.org However, for the specific reaction with morpholine in solvents like methanol (B129727) and benzene (B151609), the kinetics are more directly tied to the formation and decomposition of the zwitterionic intermediate itself rather than a distinct, rate-limiting proton transfer step in the uncatalyzed pathway. scirp.org

Kinetic Studies of Reaction Rates and Solvent Effects

The environment in which the reaction is conducted plays a critical role in its kinetics. The polarity of the solvent and its ability to form hydrogen bonds can significantly alter the reaction rate by stabilizing or destabilizing the reactants and the transition state.

Impact of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics

The rate of the reaction between 2-chloro-3-nitropyridine and morpholine is markedly influenced by the solvent. In a study comparing the reaction in methanol (a polar, protic solvent) and benzene (a nonpolar, aprotic solvent), significant differences in reaction rates were observed. scirp.org

Polar solvents like methanol can solvate the zwitterionic intermediate, thereby stabilizing it and potentially lowering the activation energy for its formation. Hydrogen bonding between the solvent and the nitro group of the intermediate can further enhance this stabilization. Conversely, in nonpolar solvents like benzene, such stabilization is less effective.

The kinetic results for the reaction of 2-chloro-3-nitropyridine with morpholine in different solvents highlight the importance of the solvent's ability to stabilize the charged intermediate. scirp.orgresearchgate.net

Thermodynamic Parameters of Activation (ΔH‡, ΔS‡) and Their Interpretation

The thermodynamic parameters of activation, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insights into the transition state of the reaction. These parameters can be determined by studying the temperature dependence of the reaction rate.

For the reaction of 2-chloro-3-nitropyridine with morpholine, the activation parameters have been determined in different solvents. scirp.org

Table 1: Activation Parameters for the Reaction of 2-Chloro-3-nitropyridine with Morpholine

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Methanol | 48.1 | -123 |

| Benzene | 38.5 | -185 |

Data sourced from Hamed, E. A. (1997). International Journal of Chemical Kinetics, 29(8), 599-605. scirp.org

The relatively low positive values of ΔH‡ in both solvents are indicative of a reaction with a moderately low energy barrier. The negative values of ΔS‡ suggest a more ordered transition state compared to the reactants. This is consistent with the formation of a bimolecular complex (the zwitterionic intermediate) from two separate reactant molecules, leading to a decrease in entropy. The more negative entropy of activation in benzene compared to methanol suggests a more ordered transition state in the nonpolar solvent, which could be due to the lack of solvent stabilization of the charge, requiring a more specific orientation of the reactants for the reaction to proceed. scirp.org Low activation enthalpies and highly negative activation entropies are also associated with intramolecular hydrogen bonding in the transition state. researchgate.net

Application of Linear Free Energy Relationships (e.g., Hammett Equation, Brönsted Catalysis Law)

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to understand reaction mechanisms by correlating changes in reaction rates or equilibrium constants with changes in the structure of the reactants. wikipedia.org

Hammett Equation: The Hammett equation is frequently employed to quantify the effect of substituents on the reactivity of aromatic systems. rsc.org For a hypothetical study on the reactions of this compound with a series of substituted nucleophiles, or on a series of 2-morpholino-3-nitropyridines with varying substituents on the pyridine ring, a Hammett plot would be constructed by plotting the logarithm of the rate constants (log k) against the appropriate substituent constants (σ). The slope of this plot, the reaction constant (ρ), would provide insight into the charge development in the transition state of the rate-determining step. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing substituents, suggesting the development of negative charge in the transition state, which is characteristic of nucleophilic aromatic substitution (SNAr) mechanisms. nih.govnih.gov

While studies on related systems, such as the reactions of 2-chloro-3-nitropyridine with various nucleophiles, have utilized Hammett correlations to support an addition-elimination mechanism, rsc.org specific data for this compound are absent. A hypothetical data table illustrating the expected trend for a Hammett study is presented below.

Hypothetical Hammett Data for the Reaction of Substituted Anilines with this compound

| Substituent (X) | σ | log(k/k₀) |

|---|---|---|

| 4-OCH₃ | -0.27 | -0.54 |

| 4-CH₃ | -0.17 | -0.34 |

| H | 0.00 | 0.00 |

| 4-Cl | 0.23 | 0.46 |

| 4-CN | 0.66 | 1.32 |

| 4-NO₂ | 0.78 | 1.56 |

This table is illustrative and not based on experimental results for the specified reaction.

Brönsted Catalysis Law: The Brönsted catalysis law relates the rate of a reaction to the acidity or basicity of a catalyst. In the context of the reaction of this compound with a series of related nucleophiles (e.g., a series of primary amines), a Brönsted plot of log k versus the pKa of the conjugate acid of the nucleophile would be constructed. The slope of this plot, the Brönsted coefficient (β), provides information about the extent of bond formation in the transition state. A large β value (close to 1) would suggest a late transition state with significant bond formation between the nucleophile and the electrophilic carbon.

Studies on the pyridinolysis of other activated esters have shown linear Brönsted plots, indicating a consistent mechanism across the series of nucleophiles. rsc.org For this compound, such an analysis would be invaluable in elucidating the mechanism of nucleophilic attack.

Influence of Substituent Effects on Reactivity (e.g., Nitro Group Activation)

The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents.

The nitro group at the 3-position is a potent activating group for nucleophilic aromatic substitution. nih.gov Its strong electron-withdrawing nature (-I and -M effects) decreases the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the morpholine substituent is located at the 2-position, which is ortho to the nitro group. This positioning makes the C-2 carbon a prime site for nucleophilic attack, potentially leading to the displacement of the morpholine group if it acts as a leaving group.

In reactions where the nitro group itself is the leaving group, which is known to occur in some nitropyridine systems, nih.gov the electronic nature of the substituent at the 2-position would significantly impact the rate of substitution. A study on the reaction of various 2-substituted-3-nitropyridines with a common nucleophile would allow for a quantitative assessment of the substituent effects. The following table illustrates the expected qualitative effects of different substituents at the 2-position on the rate of a hypothetical nucleophilic substitution reaction where the nitro group is displaced.

Expected Qualitative Substituent Effects on the Reactivity of 2-Substituted-3-Nitropyridines

| 2-Substituent | Electronic Effect | Expected Effect on Reaction Rate |

|---|---|---|

| -OCH₃ | Strong +M, -I | Decrease |

| -CH₃ | Weak +I | Decrease |

| -H | Reference | - |

| -Cl | Strong -I, Weak +M | Increase |

| -CN | Strong -I, -M | Strong Increase |

This table is based on general principles of substituent effects and not on specific experimental data for this reaction series.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 4 3 Nitropyridin 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-(3-nitropyridin-2-yl)morpholine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and morpholine (B109124) rings. The protons of the morpholine ring typically appear as two multiplets due to the chair conformation of the ring, which renders the axial and equatorial protons chemically non-equivalent. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (δ) compared to those adjacent to the nitrogen atom. rsc.org For N-substituted morpholines, the protons on the carbons attached to the nitrogen typically resonate around δ 2.6-3.4 ppm, while those attached to the oxygen appear around δ 3.7-3.9 ppm. rsc.orgresearchgate.net The protons on the pyridine ring will show a characteristic splitting pattern and chemical shifts influenced by the electron-withdrawing nitro group and the morpholine substituent. For a 3-nitropyridine (B142982) system, the proton at the 6-position is expected to be the most deshielded. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. For this compound, distinct signals are anticipated for the carbons of the pyridine and morpholine moieties. The carbons of the morpholine ring typically appear in the range of δ 40-70 ppm. rsc.org Specifically, carbons adjacent to the nitrogen are found around δ 40-50 ppm, while those adjacent to the oxygen are more deshielded, appearing around δ 65-70 ppm. rsc.org The carbons of the 3-nitropyridine ring will have chemical shifts dictated by the positions of the substituents. The carbon bearing the nitro group is expected to be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H4 | 7.2 - 7.5 | 120 - 125 |

| Pyridine-H5 | 8.2 - 8.5 | 130 - 135 |

| Pyridine-H6 | 8.6 - 8.9 | 150 - 155 |

| Morpholine-CH₂N | 3.2 - 3.6 | 45 - 55 |

| Morpholine-CH₂O | 3.7 - 4.0 | 65 - 70 |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C3 | - | 145 - 150 |

| Pyridine-C4 | - | 120 - 125 |

| Pyridine-C5 | - | 130 - 135 |

| Pyridine-C6 | - | 150 - 155 |

Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₉H₁₁N₃O₃), the expected monoisotopic mass is approximately 209.0800 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209. The fragmentation pattern would likely involve the characteristic loss of fragments from the morpholine and nitropyridine rings. Common fragmentation pathways for morpholine derivatives include the cleavage of the morpholine ring. nist.gov For nitropyridine compounds, the loss of the nitro group (NO₂) or nitric oxide (NO) is a common fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.0873 |

| [M+Na]⁺ | 232.0693 |

| [M+K]⁺ | 248.0432 |

| [M-H]⁻ | 208.0728 |

Note: These predicted values are for the [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M-H]⁻ adducts and are based on the elemental composition C₉H₁₁N₃O₃. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-N bonds, the C-O-C ether linkage, and the aromatic pyridine ring.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. chemicalbook.com The C-N stretching vibrations of the aromatic amine and the aliphatic amine of the morpholine ring would appear in the 1250-1360 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring is expected to produce a strong absorption band in the 1070-1150 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring will appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Morpholine Ether | C-O-C Stretch | 1070 - 1150 |

| Amine | C-N Stretch | 1250 - 1360 |

Note: These are expected ranges based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. This technique is particularly useful for monitoring the progress of reactions involving chromophoric species and for quantitative analysis. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyridine moiety. Nitropyridine derivatives typically exhibit strong absorption bands in the UV region. For instance, 4-nitropyridine (B72724) N-oxide shows a solvatochromic effect with absorption in the long-wavelength ultraviolet region (λ = 330-355 nm). uni.lu The presence of the morpholino group may cause a slight shift in the absorption maximum (λ_max) compared to unsubstituted 3-nitropyridine. The intensity of the absorption is proportional to the concentration of the compound, which allows for quantitative measurements using the Beer-Lambert law. This property can be exploited to monitor the formation of this compound during its synthesis.

Chromatographic Techniques (HPLC, LC-MS) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of this compound.

HPLC: A reversed-phase HPLC method would be the standard approach for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer would likely provide good separation from starting materials and byproducts. nih.govptfarm.pl UV detection would be suitable due to the strong UV absorbance of the nitropyridine chromophore. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would provide a quantitative measure of its purity. Method validation would involve assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. nih.gov

LC-MS: Coupling liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. An LC-MS system would allow for the separation of the components of a reaction mixture, with subsequent mass analysis of each eluting peak. This would confirm the molecular weight of the desired product and help in the identification of any impurities. ptfarm.pl LC-MS/MS can provide further structural information through the fragmentation of the parent ion. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights.

For instance, the crystal structures of other morpholine-containing compounds consistently show the morpholine ring adopting a chair conformation. nih.govnih.govresearchgate.net In 4-[(pyridin-3-yl)diazenyl]morpholine, the morpholine ring exhibits a chair conformation with the nitrogen and oxygen atoms displaced from the mean plane of the ring. nih.govsoton.ac.uk It is expected that the morpholine ring in this compound would also adopt a similar stable chair conformation. Furthermore, X-ray crystallography would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the packing of the molecules in the solid state.

Computational Chemistry Approaches to 4 3 Nitropyridin 2 Yl Morpholine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. researchgate.net For a molecule like 4-(3-nitropyridin-2-yl)morpholine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can predict key structural and electronic parameters. nih.govsamipubco.comscirp.org

Molecular Geometry: DFT calculations optimize the molecular structure to find its lowest energy conformation. This involves determining bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the planar pyridine (B92270) ring and the typically chair-like conformation of the morpholine (B109124) ring. The orientation of the nitro group relative to the pyridine ring and the morpholine ring's connection to the pyridine are critical aspects of its 3D structure.

Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the electron-withdrawing nitro group significantly influences the electronic landscape, lowering the energy of the LUMO and making the pyridine ring susceptible to nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Nitro Compounds (Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, not specific experimental values for this compound.)

| Parameter | Description | Typical Value Range | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV | scirp.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -3.0 eV | scirp.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.5 eV | nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | 3.0 to 6.0 Debye | scirp.org |

Studies on various nitropyridine derivatives have successfully used DFT to calculate properties like heat of formation and to assess aromatic stability through methods like Nucleus-Independent Chemical Shift (NICS) calculations. tandfonline.comresearchgate.net These approaches would be directly applicable to provide a comprehensive electronic and structural profile of this compound. researchgate.netresearchgate.net

Computational Studies of Reaction Mechanisms and Transition States

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a 2-halo-3-nitropyridine is treated with morpholine. Computational chemistry is instrumental in elucidating the detailed mechanism of such reactions. researchgate.net

The SNAr mechanism generally involves two steps:

Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom of the pyridine ring (C2, attached to the leaving group), forming a high-energy intermediate known as a Meisenheimer complex. acs.org

Leaving Group Departure: The leaving group (e.g., a halide) is eliminated, and the aromaticity of the pyridine ring is restored.

Computational methods, particularly DFT, can model this entire reaction pathway. researchgate.net Researchers can locate the structures of the reactants, the Meisenheimer intermediate, the products, and, crucially, the transition states (TS) connecting them. nih.govmdpi.com The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs the reaction rate.

Computational studies on related nitropyridine systems have shown that the presence of electron-withdrawing groups like the nitro group is essential for stabilizing the transition state and the Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction. researchgate.netepa.govnih.gov For this compound, a computational study would likely confirm that the nitro group at the 3-position provides the necessary electronic activation for the substitution to occur at the 2-position. acs.orgresearchgate.net

Table 2: Illustrative Steps in a Computed SNAr Reaction Pathway (Note: This is a generalized representation of a computational study of an SNAr reaction.)

| Reaction Step | Description | Key Computational Output | Reference |

| 1. Reactant Complex | Initial non-covalent association of morpholine and 2-halo-3-nitropyridine. | Optimized geometry and relative energy. | nih.gov |

| 2. Transition State 1 (TS1) | The energy maximum for the nucleophilic attack step. | Imaginary frequency corresponding to C-N bond formation. | mdpi.com |

| 3. Meisenheimer Complex | The stable intermediate formed after nucleophilic addition. | Optimized geometry and relative stability. | acs.org |

| 4. Transition State 2 (TS2) | The energy maximum for the leaving group departure step. | Imaginary frequency corresponding to C-Halide bond cleavage. | mdpi.com |

| 5. Product Complex | The final product associated with the leaving group anion. | Optimized geometry and overall reaction energy. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound is primarily a chemical intermediate, its structural motifs—morpholine and nitropyridine—are present in many biologically active molecules. nih.govnih.gov Should this compound or its analogs be investigated for pharmacological activity, molecular docking and molecular dynamics (MD) simulations would be critical computational tools. gyanvihar.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govplos.org The process involves placing the ligand (e.g., an analog of this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. gyanvihar.org Studies on other morpholine-containing compounds have used docking to identify key interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking) that are essential for binding. nih.govnih.govresearchgate.netnih.gov These interactions would be analyzed to rationalize the compound's activity and guide the design of more potent inhibitors. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and behavior of the ligand-receptor complex over time. nih.govnih.gov An MD simulation calculates the motion of every atom in the system, providing insights into the flexibility of the protein and the ligand and confirming whether the interactions predicted by docking are maintained in a dynamic, solvated environment. mdpi.commdpi.com

Table 3: Illustrative Output of a Molecular Docking and MD Simulation Study (Note: This table shows hypothetical data for a morpholine derivative to exemplify the process.)

| Computational Method | Parameter | Description | Illustrative Finding | Reference |

| Molecular Docking | Docking Score (kcal/mol) | Estimated binding free energy. A more negative value indicates stronger binding. | -9.5 kcal/mol | nih.gov |

| Molecular Docking | Key Interactions | Specific amino acid residues involved in binding (e.g., H-bonds, hydrophobic). | Hydrogen bond with SER-234; π-π stacking with PHE-451. | mdpi.com |

| MD Simulation | RMSD (Å) | Root Mean Square Deviation; measures the stability of the ligand in the binding pocket over time. | Stable at ~1.5 Å over 100 ns. | nih.gov |

| MD Simulation | Interaction Persistence | Percentage of simulation time a specific interaction is maintained. | Hydrogen bond with SER-234 maintained >90% of the time. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. wjbphs.comresearchgate.net If a set of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to guide the design of new, more potent compounds. nih.govmdpi.comresearchgate.net

The process involves several key steps:

Data Set Preparation: A series of structurally related compounds (analogues) with their measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). frontiersin.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For analogues of this compound, a QSAR study might reveal, for instance, that increasing the electron-withdrawing strength of a substituent on the pyridine ring enhances activity, while bulky groups on the morpholine ring are detrimental. Such insights are invaluable for rational drug design. mdpi.comnih.gov

Table 4: Example of Descriptors Used in QSAR Modeling (Note: This is a generalized list of descriptor types applicable to QSAR studies of heterocyclic compounds.)

| Descriptor Type | Example Descriptor | Description | Reference |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | researchgate.net |

| Topological | Zagreb Index | A value based on the connectivity of atoms in the molecule's graph. | frontiersin.org |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. | researchgate.net |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the frontier molecular orbitals, related to reactivity. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D fields around the molecule that describe its shape and charge distribution. | nih.gov |

Medicinal Chemistry and Pharmacological Relevance of the 4 3 Nitropyridin 2 Yl Morpholine Scaffold

Role of Nitropyridines as Precursors and Intermediates in Bioactive Compounds

Nitropyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their versatile synthetic potential. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing feature, activates the pyridine (B92270) ring, facilitating a variety of chemical transformations. mdpi.com This reactivity makes nitropyridines valuable precursors and intermediates for the synthesis of a wide array of more complex, biologically active molecules. nih.gov

Synthesis of Compounds with Potential Biological Activities from Nitropyridine Derivatives

The synthetic utility of nitropyridines is demonstrated in their conversion to a diverse range of bioactive compounds. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, or it can act as a leaving group in nucleophilic substitution reactions. nih.govmdpi.com This adaptability has been exploited in the synthesis of compounds with a spectrum of pharmacological activities.

For instance, nitropyridine derivatives have been instrumental in creating potent inhibitors of key biological targets. Researchers have synthesized a series of Janus kinase 2 (JAK2) inhibitors, which are significant in cancer therapy, starting from 2-chloro-5-methyl-3-nitropyridine. nih.gov Similarly, nitropyridine precursors have been used to develop inhibitors of glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. nih.gov The synthesis of 3-nitropyridylpiperazine derivatives has led to potential urease inhibitors for treating gastric diseases. nih.gov

Furthermore, the nitropyridine scaffold has been a foundational element in the development of agents targeting infectious diseases and cancer. Nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to possess selective anticancer activity. nih.gov Additionally, nitropyridines have served as precursors for azaindole hydroxamic acids, which are potent inhibitors of HIV-1 integrase. nih.gov

A notable example of the strategic use of a nitropyridine intermediate is in the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors. In this process, a substituted 3-nitropyridine (B142982) undergoes a series of reactions, including vicarious nucleophilic substitution and bromination, followed by the introduction of a morpholine (B109124) moiety. nih.gov The subsequent reduction of the nitro group yields a key intermediate for the final target compounds. nih.gov

Nitropyridine-Containing Scaffolds in Drug Design

The pyridine ring itself is considered a "privileged" structure in medicinal chemistry, appearing in a vast number of approved drugs. nih.govnih.govnih.gov Its ability to improve water solubility and its presence in numerous therapeutic agents underscore its importance. nih.gov The introduction of a nitro group to this already significant scaffold further expands its utility in drug design.

The versatility of nitropyridines allows for their incorporation into a wide range of therapeutic agents, including those with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govdovepress.com For example, the US FDA has approved numerous drugs containing the pyridine or dihydropyridine (B1217469) scaffold for conditions such as tuberculosis, HIV/AIDS, cancer, and hypertension. nih.govresearchgate.netdovepress.com The continuous exploration of nitropyridine chemistry promises the development of new pharmaceuticals with improved efficacy and novel mechanisms of action. nih.govresearchgate.net

Morpholine as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is a frequently encountered and highly valued structural motif in medicinal chemistry. researchgate.netnih.gov Its prevalence in numerous approved and experimental drugs has earned it the designation of a "privileged structure." nih.govsci-hub.se This status is attributed to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis and incorporation into larger molecules. researchgate.netnih.gov

Contribution of Morpholine to Physicochemical and Metabolic Properties of Bioactive Molecules

The inclusion of a morpholine moiety can significantly enhance the drug-like properties of a molecule. nih.govsci-hub.se One of its key contributions is the improvement of pharmacokinetic profiles. nih.govnih.gov For instance, the addition of a morpholine group to the anticancer drug gefitinib (B1684475) was shown to prolong its plasma half-life. sci-hub.se

Morpholine's structure, with its weak basic nitrogen and an opposing oxygen atom, imparts a pKa value that can improve a compound's solubility in blood and its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. nih.gov It is also associated with an improved metabolic profile, including better bioavailability and optimal clearance, as it can be oxidized to non-toxic derivatives. nih.gov Furthermore, the morpholine ring is less basic than other cyclic amines like piperidine (B6355638), which can lead to more desirable physicochemical characteristics in a drug candidate. lifechemicals.com

Incorporation of Morpholine Moieties into Compounds with Diverse Pharmacological Actions (e.g., anti-inflammatory, antimicrobial, anticancer)

The versatility of the morpholine scaffold is evident in its presence in drugs with a wide array of pharmacological activities. researchgate.netsci-hub.se It can act as a simple substituent to enhance activity or as a core scaffold for further chemical modification. sci-hub.se

Table 1: Examples of Pharmacological Activities of Morpholine-Containing Compounds

| Pharmacological Activity | Examples of Morpholine's Role |

| Anticancer | The morpholine moiety is a key component in many anticancer agents. nih.gov It can enhance potency through interactions with target proteins like kinases. nih.govsci-hub.se For example, morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov |

| Antimicrobial | Morpholine derivatives have been developed as antifungal and antibacterial agents. sci-hub.se The agrochemical industry utilizes morpholine-based compounds for their fungicidal properties. lifechemicals.com |

| Anti-inflammatory | The morpholine scaffold is found in compounds being investigated for their anti-inflammatory properties. nih.gov |

| CNS-Active | In the realm of central nervous system drugs, morpholine is used to enhance potency, act as a scaffold, and modulate pharmacokinetic properties. nih.gov Approved drugs like the antidepressant reboxetine (B1679249) contain the morpholine moiety. lifechemicals.com |

The ability of the morpholine ring to be an integral part of a pharmacophore for some enzyme inhibitors or to confer selective affinity for various receptors highlights its significant contribution to drug design and development. nih.govsci-hub.se

4-(3-Nitropyridin-2-yl)morpholine as a Heterocyclic Building Block in Research Chemicals

The compound this compound is categorized as a heterocyclic building block, specifically within the morpholine and pyridine chemical classes. bldpharm.com This classification underscores its primary role as a starting material or intermediate in the synthesis of more complex molecules for research purposes. Its structure combines the reactive potential of the 3-nitropyridine unit with the favorable properties of the morpholine ring.

This compound and its analogue, 4-(5-bromo-3-nitropyridin-2-yl)morpholine, are offered by chemical suppliers for research and development, indicating their utility in the construction of novel chemical entities. bldpharm.combldpharm.com The presence of the nitro group on the pyridine ring suggests that it can be a site for further chemical modification, such as reduction to an amine or nucleophilic aromatic substitution, paving the way for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery projects.

Exploration of Structure-Activity Relationships (SAR) in Related Compound Classes

The morpholine ring is a versatile scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics. e3s-conferences.orgnih.govnih.gov Its presence in a molecule can influence interactions with target proteins and improve metabolic stability. nih.gov The exploration of structure-activity relationships (SAR) in compound classes related to this compound provides valuable insights into how modifications of the morpholine, nitropyridine, and linker moieties can affect biological activity.

The morpholine moiety itself is considered a privileged pharmacophore. nih.govnih.gov Its ability to improve properties like blood solubility and brain permeability makes it a valuable component in drug design, particularly for central nervous system (CNS) targets. nih.gov In many biologically active compounds, the morpholine ring is not merely a passive carrier but an integral part of the pharmacophore, directly participating in interactions with the target, such as forming hydrogen bonds with amino acid residues in an enzyme's active site. nih.govnih.gov For instance, in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth, the morpholine group has been shown to be advantageous for selective inhibition and cell penetration. e3s-conferences.org

In studies of related heterocyclic compounds, specific substitutions on the morpholine ring or its connected aromatic systems have been shown to be critical for activity. For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the presence of electron-withdrawing groups like chlorine, fluorine, or bromine on a phenyl ring attached to the core structure resulted in better cytotoxic activity against cancer cell lines compared to compounds with electron-donating groups. mdpi.com This highlights the sensitivity of biological activity to the electronic properties of substituents.

Furthermore, the nature of the linkage between the morpholine and other parts of the molecule is a key determinant of activity. In the development of Na_v1.7 inhibitors, replacing a piperidine ring with a morpholine core initially led to a significant drop in inhibitory activity. However, shortening the linker from a methyleneoxy to an oxygen atom restored the desired potency, leading to a new series of selective inhibitors. nih.gov This demonstrates that subtle changes in the molecular architecture can have profound effects on biological function.

The nitropyridine moiety also plays a crucial role in the SAR of these compounds. Nitropyridines are used as precursors in the synthesis of a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The position of the nitro group and other substituents on the pyridine ring can significantly influence the molecule's reactivity and biological targets. For example, in the synthesis of novel imidazo[4,5-b]pyridines as inhibitors of necroptosis, the selective reduction of a nitro group at the 3-position of a dinitropyridine was a key step in generating the active compounds. nih.gov

The following table summarizes key SAR findings for morpholine-containing compounds from various studies:

| Compound Class | Key SAR Findings | Reference |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | Electron-withdrawing groups on the phenyl ring enhance cytotoxicity. | mdpi.com |

| Aryl sulfonamides (Na_v1.7 inhibitors) | Shortening the linker between the morpholine and aryl group from methyleneoxy to oxygen restored inhibitory activity. | nih.gov |

| Pyrazol-4-yl-pyridines (M4 receptor modulators) | Subtle chemical modifications around the core structure did not significantly affect binding affinity or cooperativity. | nih.gov |

| Imidazo[4,5-b]pyridines (Necroptosis inhibitors) | Selective reduction of the 3-nitro group was crucial for obtaining the active compounds. | nih.gov |

| PI3K/Akt/mTOR inhibitors | A hydroxyl group substituent was advantageous for selective inhibition of PI3Ks due to better cell penetration. | e3s-conferences.org |

These examples underscore the importance of systematic SAR studies in optimizing the biological activity of compounds containing the this compound scaffold and its analogs.

Applications in Prodrug Activation Mechanisms (if applicable to related nitro compounds)

The nitro group is a key functional group in the design of prodrugs, particularly those activated under specific physiological conditions like hypoxia (low oxygen levels), which is a characteristic of solid tumors. acs.orgnih.gov Prodrugs are inactive compounds that are converted into their active, cytotoxic forms within the body, ideally at the target site, thereby minimizing systemic toxicity. researchgate.netnih.gov The activation of nitroaromatic compounds often relies on the bioreduction of the nitro group, a process catalyzed by various reductase enzymes. scielo.brnih.gov

The mechanism of activation for nitroaromatic prodrugs involves the enzymatic reduction of the nitro group (NO₂) to generate reactive intermediates. This reduction can proceed through a one-electron or a two-electron pathway. nih.govnih.gov

One-electron reduction: This pathway forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," which generates reactive oxygen species (ROS). In hypoxic environments, further reduction can occur. nih.gov

Two-electron reduction: This pathway, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), reduces the nitro group to a nitroso (R-NO) and then to a hydroxylamine (B1172632) (R-NHOH) intermediate. nih.gov These reduced species are often the active forms of the drug or can rearrange to release a cytotoxic agent. nih.govresearchgate.net

This bioreductive activation is a central feature in the mechanism of action of many nitroaromatic drugs with antibacterial, antiprotozoal, and anticancer properties. scielo.br For example, the anticancer prodrug PR-104 is activated by nitroreduction to form DNA cross-linking agents. nih.gov

There are two main strategies for designing nitroaromatic prodrugs:

Activation by Electron Redistribution: In this approach, the reduction of the nitroaromatic trigger leads to the formation of a reactive species. The majority of these prodrugs utilize a nitroaromatic unit that can accept electrons from various reductase enzymes. nih.gov

Activation by Fragmentation: Here, the reduction of the nitro group on a "trigger" molecule (like a nitrophenyl or nitroheterocyclic group) causes the molecule to fragment, releasing a separate cytotoxic "effector" molecule. nih.gov This modular design is versatile and allows for the release of a wide variety of toxins. nih.gov

The presence of a nitro group on the pyridine ring of this compound suggests its potential application in prodrug design. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, a property that can be exploited in synthesis and potentially in its mechanism of action. scielo.br The activation of such a compound would likely follow the established pathways for other nitroaromatic compounds, where enzymatic reduction in a target tissue, such as a hypoxic tumor, would lead to the generation of a cytotoxic species.

The following table outlines the general mechanisms of bioreductive activation for nitro compounds:

| Activation Mechanism | Key Steps | Enzymes Involved | Outcome |

| One-Electron Reduction | R-NO₂ → R-NO₂⁻ | Nitroreductases (Type II), Ferredoxins | Futile cycling in normoxia (generates ROS); further reduction in hypoxia. |

| Two-Electron Reduction | R-NO₂ → R-NO → R-NHOH | Nitroreductases (Type I), DT-diaphorase, Aldo-keto reductases | Generation of reactive cytotoxic species (e.g., hydroxylamine) or release of an effector drug. |

| Reductive Fragmentation | Nitro group reduction triggers fragmentation of a linker. | Various reductases | Release of a distinct cytotoxic agent. |

Given the well-established role of the nitro group in prodrug activation, it is plausible that derivatives of this compound could be designed as hypoxia-activated prodrugs for targeted cancer therapy. acs.orgnih.gov

Future Research Directions and Unexplored Avenues for 4 3 Nitropyridin 2 Yl Morpholine

Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research could focus on developing more sustainable and efficient methods for the preparation of 4-(3-Nitropyridin-2-yl)morpholine. Current synthetic strategies for related compounds often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area.

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. nih.govijarsct.co.inacs.org | Synthesis of various pyridine (B92270) derivatives. nih.govijarsct.co.inacs.org |

| One-Pot, Multi-Component Reactions | Increased efficiency, atom economy, reduced waste. nih.govresearchgate.net | Green synthesis of functionalized pyridines. nih.govresearchgate.net |

| Novel Catalytic Systems | Use of sustainable catalysts, milder reaction conditions. beilstein-journals.org | Transition-metal catalyzed functionalization of pyridines. beilstein-journals.org |

Deepening Mechanistic Understanding Through Advanced Kinetic and Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in both the synthesis and potential applications of this compound is crucial for its optimization. Future research should employ advanced kinetic and spectroscopic methods to elucidate these pathways.

Kinetic studies on the formation of this compound under various conditions (e.g., different solvents, temperatures, and catalysts) could provide valuable insights into the reaction order, rate-determining steps, and activation energies. wjpsonline.com Spectroscopic techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be utilized to monitor the reaction progress in real-time, identifying key intermediates and transition states. wjpsonline.com Ultrafast spectroscopic methods, like femtosecond transient absorption spectroscopy, could be particularly valuable for investigating the excited-state dynamics, which is especially relevant given the presence of the nitroaromatic chromophore. nih.govrsc.org

Comprehensive Computational Modeling for Predictive Design

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and behavior of this compound and for guiding the design of new derivatives with enhanced functionalities. researchgate.net

Density functional theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity of the molecule. nih.gov This information can help in predicting its susceptibility to nucleophilic or electrophilic attack and its potential as a ligand in coordination chemistry. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, thereby identifying potential pharmacological applications. nih.govplos.org Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of related compounds to develop predictive models for their biological activity. jchemlett.com

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. nih.gov | Prediction of reaction pathways and stability. nih.gov |

| Molecular Docking | Prediction of binding to biological targets. nih.govplos.org | Identification of potential pharmacological uses. nih.govplos.org |

| QSAR | Development of predictive models for bioactivity. jchemlett.com | Guidance for the design of more potent derivatives. jchemlett.com |

Exploration of Diverse Pharmacological Targets for Scaffold Optimization

The morpholine (B109124) moiety is a well-established pharmacophore present in numerous approved drugs, imparting favorable properties such as improved solubility and metabolic stability. nih.govresearchgate.net The nitropyridine scaffold also exhibits a broad range of biological activities. nih.gov Therefore, a systematic exploration of the pharmacological potential of this compound is a critical future research direction.

Initial screening could target a wide array of receptors and enzymes. Based on the activities of related compounds, promising areas of investigation include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govresearchgate.net For instance, various morpholine derivatives have shown activity as inhibitors of kinases such as mTOR and PI3K, which are implicated in cancer. researchgate.netnih.gov The nitropyridine component suggests potential as an antimicrobial agent, a property observed in other nitro-containing heterocycles. nih.gov

Derivatization Strategies for Enhancing Selectivity and Efficacy

Functionalization of the pyridine ring at positions other than the nitro and morpholine substitutions could significantly impact its biological activity. beilstein-journals.orgnih.govresearchgate.net For example, the introduction of different substituents could modulate the electronic properties of the ring, influencing its binding affinity to target proteins. nih.gov Modifications to the morpholine ring could also be explored to alter the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Investigation of Photochemical Reactivity and Stability

The presence of a nitroaromatic system in this compound suggests a rich and potentially useful photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical transformations, including photoreduction of the nitro group and, in some cases, photodissociation to release nitric oxide (NO). rsc.orgresearchgate.net

Future research should investigate the photostability of this compound upon exposure to different wavelengths of light. Time-resolved spectroscopic techniques could be used to study the excited-state dynamics and identify the primary photoproducts. nih.gov The potential for this compound to act as a photoremovable protecting group or a photoactivated therapeutic agent could also be explored. Understanding its photochemical behavior is also crucial for assessing its environmental fate and potential for light-induced toxicity. rsc.org

Application in Materials Science and Catalysis (if relevant to broader compound class)

Beyond its potential in pharmacology, the structural features of this compound suggest possible applications in materials science and catalysis. Pyridine-based ligands are widely used in coordination chemistry and have been incorporated into a variety of metal-organic frameworks (MOFs) and catalysts. alfachemic.comunimi.it

The nitrogen atoms in both the pyridine and morpholine rings of this compound could act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this ligand could lead to the development of new catalysts for a range of organic transformations. nih.govacs.org For example, palladium complexes with pyridine ligands have been shown to be effective catalysts in cross-coupling reactions. nih.gov Additionally, the incorporation of this compound as a building block in polymers or other materials could impart unique electronic or optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。